molecular formula C6H10ClN3OS B1452075 2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide hydrochloride CAS No. 1193388-40-7

2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide hydrochloride

Cat. No.: B1452075
CAS No.: 1193388-40-7
M. Wt: 207.68 g/mol
InChI Key: XEEGJAOBOHKVAU-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3OS and its molecular weight is 207.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

2-(Methylamino)-N-(1,3-thiazol-2-yl)acetamide hydrochloride and its derivatives exhibit versatility in chemical synthesis. Krauze et al. (2007) explored its role in one-pot reactions, yielding products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, showcasing its potential in creating complex organic compounds (Krauze et al., 2007). Obydennov et al. (2017) highlighted its use in forming 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, contributing to the diversity of heterocyclic assemblies (Obydennov et al., 2017).

Anticancer and Cytotoxic Properties

Compounds derived from this compound have shown significant anticancer and cytotoxic properties. Kovalenko et al. (2012) synthesized a series of compounds with thiazole and thiadiazole fragments, demonstrating considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012). Evren et al. (2019) also reported the synthesis of derivatives with high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).

Biological Activity and Coordination Ability

The compound and its derivatives have been the subject of extensive research due to their potential biological activity and chemical reactivity. Kumar and MisraNeeraj (2014) conducted a theoretical study on dichloro-substituted variants, revealing their coordination ability and remarkable biological activities, with the (3,4)-dichloro-substituted molecule showing relatively more activity (Kumar & MisraNeeraj, 2014).

Antibacterial and Antifungal Properties

The derivatives of this compound also possess notable antibacterial and antifungal properties. Praveen et al. (2013) synthesized novel thiazole derivatives and demonstrated their effectiveness against a range of bacterial and fungal strains (Praveen et al., 2013).

Anticonvulsant Activities

Additionally, the compound has been studied for its potential anticonvulsant properties. Yusov et al. (2019) synthesized derivatives that showed significant analgesic effects and comparable anti-inflammatory effects to known medications (Yusov et al., 2019).

Properties

IUPAC Name

2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS.ClH/c1-7-4-5(10)9-6-8-2-3-11-6;/h2-3,7H,4H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEGJAOBOHKVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=NC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-40-7
Record name Acetamide, 2-(methylamino)-N-2-thiazolyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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